N-Methylindole-5-boronic acid
Description
Significance of Boronic Acids as Synthetic Intermediates and Building Blocksboronmolecular.com
Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that have become indispensable tools in organic chemistry. labinsights.nl Their importance stems from a combination of their reactivity, stability, and relatively low toxicity, making them highly attractive for a multitude of synthetic applications. boronmolecular.comnih.gov
Versatile Reactivity Profileboronmolecular.com
The utility of boronic acids in organic synthesis is largely attributed to their versatile reactivity. boronmolecular.com They are most famously employed in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. boronmolecular.commerckmillipore.com This reaction's broad functional group tolerance and mild reaction conditions have made it a cornerstone of modern synthetic chemistry. boronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, including:
Chan-Lam Coupling: Formation of carbon-heteroatom bonds (C-N, C-O). merckmillipore.commolecularcloud.org
Liebeskind-Srogl Coupling: Thioester-boronic acid cross-coupling. merckmillipore.commolecularcloud.org
Conjugate Additions: Addition to α,β-unsaturated systems. merckmillipore.com
Electrophilic Allyl Shifts: Rearrangement reactions. merckmillipore.com
Furthermore, boronic acids can act as Lewis acids, enabling them to form reversible covalent complexes with diols, amino acids, and other nucleophilic species. labinsights.nlwikipedia.org This property is exploited in sensing and molecular recognition applications. boronmolecular.comlabinsights.nl
Stability and Non-Toxicity in Organic Synthesisboronmolecular.com
Compared to many other organometallic reagents, boronic acids exhibit remarkable stability. nih.gov They are generally stable to air and moisture, which simplifies their handling and storage. sigmaaldrich.comrsc.org This stability extends to their compatibility with a wide range of functional groups, allowing for their use in complex multi-step syntheses. vt.edu
From an environmental and safety perspective, boronic acids are often considered "green" compounds. boronmolecular.comnih.gov Their degradation product is boric acid, a naturally occurring and relatively benign substance. alfa-chemistry.com The low inherent toxicity of many boronic acids has contributed to their widespread adoption in pharmaceutical development, where safety is a paramount concern. labinsights.nl
The Indole (B1671886) Scaffold in Bioactive Molecules and Materials Sciencenih.gov
The indole ring system is a bicyclic aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govnih.govresearchgate.net Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery and a valuable component in materials science. nih.goveurekaselect.com
Prevalence in Natural Products and Pharmaceuticalsnih.gov
The indole nucleus is a fundamental component of numerous natural products, most notably the essential amino acid tryptophan. nih.goveurekaselect.com This prevalence extends to a wide range of alkaloids with potent pharmacological activities. nih.govbohrium.com Consequently, the indole scaffold is found in a multitude of approved drugs targeting a diverse set of biological receptors and enzymes. nih.govnih.goveurekaselect.com Examples include anti-inflammatory agents, serotonin (B10506) receptor agonists and antagonists, and anticancer drugs. nih.goveurekaselect.com The ability of the indole ring to serve as a versatile pharmacophore has solidified its importance in medicinal chemistry. nih.gov
Applications in Functionalized Polymers and Advanced Materialsmerckmillipore.comnih.gov
The unique properties of the indole moiety are also being harnessed in the development of advanced materials. acs.org The incorporation of indole groups into polymer backbones can enhance their thermal stability, and introduce desirable optical and electronic properties. acs.orgrsc.orgajchem-a.com For instance, indole-functionalized polymers have been investigated for their potential use in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some indole derivatives make them suitable as blue-light emitters. rsc.org
Sensors: The electrochemical activity of the indole ring can be utilized for the development of chemical sensors. rsc.orgresearchgate.net
Antibacterial Materials: Certain indole-containing polymers have demonstrated inhibitory activity against various bacteria. acs.org
The ability to tune the properties of polymers by incorporating the indole scaffold opens up new avenues for the design of multifunctional materials. acs.orgrsc.org
N-Methylindole-5-Boronic Acid: A Specific Indolylboronic Acid Derivativeeurekaselect.comfrontierspecialtychemicals.com
This compound is a specific derivative within the broader class of indolylboronic acids. It features a boronic acid group at the 5-position of the indole ring and a methyl group on the indole nitrogen. This particular substitution pattern makes it a valuable reagent in organic synthesis, particularly for introducing the N-methylindol-5-yl moiety into target molecules.
| Property | Value | Source(s) |
| CAS Number | 192182-55-1 | frontierspecialtychemicals.comscbt.comsigmaaldrich.comsigmaaldrich.comsynthonix.comarctomsci.com |
| Molecular Formula | C₉H₁₀BNO₂ | scbt.comsigmaaldrich.comsigmaaldrich.comsynthonix.combldpharm.com |
| Molecular Weight | 174.99 g/mol | sigmaaldrich.comsigmaaldrich.comsynthonix.combldpharm.com |
This compound serves as a key building block in the synthesis of a variety of complex organic molecules, finding applications in both medicinal chemistry and materials science. chemimpex.com Its utility is primarily derived from its ability to participate in cross-coupling reactions, allowing for the facile creation of new carbon-carbon and carbon-heteroatom bonds.
Structural Context within Indole-Boronic Acid Chemistry
This compound is structurally defined by an indole core, where the nitrogen atom of the pyrrole (B145914) ring is substituted with a methyl group, and a boronic acid group is attached to the 5-position of the benzene (B151609) ring. bldpharm.comsigmaaldrich.comsigmaaldrich.com This specific arrangement of functional groups influences its chemical properties and reactivity. The methyl group on the indole nitrogen (N-1 position) enhances the stability of the molecule and can influence the electronic properties of the indole ring system. thieme-connect.com The boronic acid moiety at the 5-position allows for selective chemical modifications at this site. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 192182-55-1 | bldpharm.comsigmaaldrich.comsigmaaldrich.comscbt.comfrontierspecialtychemicals.combldpharm.com |
| Molecular Formula | C₉H₁₀BNO₂ | bldpharm.comsigmaaldrich.comsigmaaldrich.comscbt.com |
| Molecular Weight | 174.99 g/mol | bldpharm.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | SYWDZJWBRYIJJB-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
| SMILES String | CN1C=CC2=C1C=CC(=C2)B(O)O | bldpharm.com |
Role as a Key Building Block in Chemical Development
The primary utility of this compound lies in its function as a versatile building block in organic synthesis. chemimpex.com It is extensively used in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds and other complex molecular architectures. mdpi.comthieme-connect.comchemimpex.com This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst. thieme-connect.com
The indole motif is a common feature in many biologically active compounds, and the ability to functionalize it through the boronic acid group makes this compound a valuable precursor in medicinal chemistry and drug discovery. nih.govchemimpex.com For instance, it serves as a reactant in the synthesis of indole inhibitors of matrix metalloproteinase-13 (MMP-13), which are investigated for the treatment of arthritic diseases. sigmaaldrich.com It is also used in the creation of substituted pyrimidines that act as tubulin polymerization inhibitors, a target for anticancer therapies. sigmaaldrich.com
Beyond medicinal applications, this compound is employed in materials science for the development of sensors and catalysts. chemimpex.com The boronic acid's ability to form reversible covalent bonds with diols is a key feature exploited in these applications. chemimpex.com
Table 2: Applications and Research Findings of this compound
| Application Area | Specific Use | Key Research Finding | Reference |
|---|---|---|---|
| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | Efficient formation of C-C bonds to create complex organic frameworks. | chemimpex.com |
| Medicinal Chemistry | Synthesis of biologically active molecules | Used to create indole inhibitors of MMP-13 and tubulin polymerization inhibitors. | sigmaaldrich.com |
| Medicinal Chemistry | Drug discovery | Serves as a key intermediate in preparing potent inhibitors and therapeutic agents. | chemimpex.com |
| Materials Science | Development of sensors and catalysts | The boronic acid functionality allows for interaction with various substrates. | chemimpex.com |
| Bioconjugation | Creating bioconjugates | The ability to selectively bind to diols is valuable for targeted drug delivery systems. | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
(1-methylindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDZJWBRYIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374954 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-55-1 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Catalytic Transformations Involving N Methylindole 5 Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactionsnumberanalytics.comlibretexts.orgyonedalabs.comnih.govnih.govpku.edu.cnfrontiersin.org
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.com This reaction is prized for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents. rsc.org N-Methylindole-5-boronic acid is an excellent substrate for these transformations, allowing for the synthesis of a diverse range of 5-substituted N-methylindoles. frontiersin.org
Mechanistic Principles of the Suzuki-Miyaura Reactionlibretexts.orgyonedalabs.compku.edu.cn
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The cycle is initiated by a palladium(0) species, which is the active catalyst. yonedalabs.com
Following oxidative addition, the transmetalation step occurs. yonedalabs.com This involves the transfer of the organic group from the boron atom of the organoboron reagent (in this case, the N-methylindolyl group from this compound) to the palladium(II) center. rsc.org The halide or other leaving group on the palladium is replaced by the organic substituent. The presence of a base is crucial for this step, as it activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium. rsc.org Several pathways for transmetalation have been proposed, and the exact mechanism can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.govberkeley.edu One commonly accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with the base. This boronate then reacts with the palladium(II) complex. rsc.org Another proposed pathway involves the formation of a palladium hydroxo complex which then reacts with the boronic acid. berkeley.edu
The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the final product. numberanalytics.com Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, regenerating the active palladium(0) catalyst, which can then enter another catalytic cycle. yonedalabs.com For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium complex. libretexts.org
Palladium-Catalyzed Cross-Coupling Applicationsnumberanalytics.compku.edu.cnfrontiersin.org
The versatility of the Suzuki-Miyaura reaction has led to its widespread application in the synthesis of a vast array of organic molecules. This compound, in particular, has been utilized in various palladium-catalyzed cross-coupling reactions to construct molecules containing the N-methylindole scaffold.
A notable application of this compound is in palladium-catalyzed allylic cross-coupling reactions. These reactions involve the coupling of an allylic electrophile with a nucleophile, in this case, the N-methylindole group from the boronic acid. A study has reported the palladium-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids, including this compound pinacol (B44631) ester. nih.gov This reaction proceeds at ambient temperature and demonstrates broad scope for both the boronic acid and the electrophile. nih.govorganic-chemistry.org
Mechanistic investigations suggest that the reaction proceeds through an alkene-mediated, SN2-type stereoinvertive oxidative addition of the alkyl tosylate to the palladium(0) catalyst. nih.gov This is followed by β-hydride elimination to form a palladium-hydride species, which then undergoes migratory alkene insertion to generate a π-allyl palladium intermediate. Transmetalation with the N-methylindoleboronic acid derivative and subsequent reductive elimination afford the final allylic-substituted N-methylindole product. nih.gov
| Entry | Electrophile | Boronic Acid/Ester | Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Homoallylic Tosylate | This compound pinacol ester | quinox | Branched Indole (B1671886) Product | Excellent | nih.gov |
Coupling with Homoallylic Electrophiles
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. A notable application involves the reaction of this compound pinacol ester with homoallylic electrophiles. ucmerced.edunih.gov In a study demonstrating the scope of this transformation, the coupling of this compound pinacol ester with a homoallylic tosylate substrate was achieved. ucmerced.edunih.gov This reaction, catalyzed by a palladium complex with 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) as the ligand, proceeded at ambient temperature and exclusively yielded the branched indole product in excellent yield. ucmerced.edunih.gov The high selectivity for the branched product highlights the influence of the catalytic system in directing the regiochemical outcome of the coupling. ucmerced.edunih.gov
This transformation is significant as it provides a direct route to functionalized indole derivatives, which are prevalent motifs in pharmaceuticals and biologically active compounds. The mild reaction conditions and high selectivity make this a valuable tool for synthetic chemists. nih.gov Mechanistic studies suggest that the reaction proceeds through an alkene-mediated SN2-type stereoinvertive oxidative addition of the alkyl tosylate to the palladium(0) catalyst. ucmerced.edunih.gov
Table 1: Palladium-Catalyzed Coupling of this compound Pinacol Ester with a Homoallylic Tosylate
| Boronic Ester | Electrophile | Catalyst | Ligand | Product | Yield | Selectivity (Branched:Linear) | Reference |
|---|---|---|---|---|---|---|---|
| This compound pinacol ester | Homoallylic Tosylate | Pd(quinox)Cl2 | Quinox | Branched Indole Product | Excellent | Exclusive | ucmerced.edunih.gov |
Cross-Coupling with Aryl and Alkenyl Halides
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, readily employs this compound as a coupling partner with various aryl and alkenyl halides. mdpi.com This reaction allows for the direct formation of a carbon-carbon bond between the indole core and an aryl or alkenyl group, providing access to a wide array of substituted indoles.
These reactions are typically catalyzed by palladium complexes, with the choice of ligand playing a crucial role in the reaction's efficiency and scope. libretexts.org The general transformation involves the reaction of this compound with an aryl or alkenyl halide in the presence of a palladium catalyst and a base. mdpi.com The versatility of this method allows for the coupling of a broad range of electronically and sterically diverse halides.
N-Arylation of Indoles
While this compound is primarily used for C-C bond formation, related indole-boronic acids can be involved in N-arylation reactions. nih.gov Generally, the N-arylation of indoles is achieved through the reaction of an indole with an aryl halide or an arylboronic acid in the presence of a transition metal catalyst, most commonly copper or palladium. nih.govnih.gov In some instances, N-arylation can also be achieved under transition-metal-free conditions, for example, through reactions involving benzynes. nih.gov The direct use of this compound for N-arylation is less common, as the boronic acid moiety is typically positioned for C-C coupling at the 5-position of the indole ring. However, the broader context of indole chemistry includes N-arylation as a key transformation for modifying the indole nucleus. nih.gov
Role of Ligands in Suzuki-Miyaura Coupling
The choice of ligand is a critical parameter in Suzuki-Miyaura coupling reactions involving this compound, significantly influencing catalyst activity, stability, and selectivity. libretexts.orgnih.gov The ligand coordinates to the palladium center, modulating its electronic and steric properties, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For instance, in the coupling of homoallylic electrophiles, the bidentate N,N-type ligand quinox was found to be superior to various phosphine (B1218219) ligands, providing the desired branched product with high selectivity and yield. ucmerced.edunih.gov This highlights that non-phosphine ligands can be highly effective in specific cross-coupling applications.
In more traditional Suzuki-Miyaura couplings with aryl and alkenyl halides, phosphine ligands are widely employed. libretexts.org Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) or biphenyl-based phosphines (e.g., SPhos), often enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination step. libretexts.orgnih.gov The specific ligand choice can be tailored to the substrates being coupled to optimize the reaction outcome. nih.gov
Stereochemical Outcomes and Selectivity Control
In cross-coupling reactions involving chiral substrates, controlling the stereochemical outcome is paramount. For couplings with this compound, the primary focus is often on regioselectivity, as seen in the exclusive formation of the branched product in the reaction with homoallylic electrophiles. ucmerced.edunih.gov
In cases where the coupling partner is chiral, the stereochemical integrity of the product is a key consideration. For example, in palladium-catalyzed cross-coupling reactions of secondary alkylboron nucleophiles, the choice of ligand and reaction conditions can influence the degree of stereochemical retention or inversion. acs.org While specific studies on the stereochemical outcomes of reactions with this compound and chiral electrophiles are not detailed in the provided context, the general principles of stereocontrol in Suzuki-Miyaura reactions apply. The mechanism of transmetalation and reductive elimination can proceed with retention of configuration, but isomerization can occur under certain conditions. organic-chemistry.org The development of stereospecific coupling methods is an active area of research, aiming to provide enantiomerically pure products. nih.govacs.org
Copper-Catalyzed Transformations
Copper catalysis offers a valuable alternative and complement to palladium-catalyzed reactions for the functionalization of organoboron compounds. nih.gov
Oxidative Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of oxidative coupling, the pinacol ester of this compound has been successfully employed as a nucleophilic partner in allylic cross-coupling reactions. Specifically, in the Pd(0)-catalyzed reaction with homoallylic tosylate substrates, this compound pinacol ester participates as a suitable coupling partner. This transformation leads to the formation of the branched indole product exclusively and in excellent yield. nih.gov The reaction proceeds under mild conditions at ambient temperature, utilizing 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox) as a ligand. nih.gov
This type of reaction highlights the utility of this compound derivatives in accessing complex structures through the functionalization of allylic C-H bonds, where a β-hydride elimination and migratory insertion sequence follows the initial oxidative addition. nih.gov
Fluorination and Radiofluorination
The introduction of fluorine and its radioisotope, fluorine-18, into organic molecules is of significant interest, particularly for the development of positron emission tomography (PET) imaging agents. This compound and its derivatives have emerged as key precursors for such transformations.
Copper-mediated radiofluorination has been successfully applied to electron-rich heteroaromatic compounds, including N-methylindole. acs.org In these reactions, boronic esters serve as the precursors. One study demonstrated the use of a (hetero)aryl boronic 1,1,2,2-tetraethylethylene glycol ester (BEpin) of N-methylindole for radiofluorination. acs.org This BEpin substrate, upon reaction with [¹⁸F]KF/K222, underwent ¹⁸F-fluorination at the 5-position to deliver the desired labeled product, [¹⁸F]16, in an excellent radiochemical yield (RCY) of 83%. acs.org This was comparable to the 79% RCY obtained with the corresponding pinacol boronic ester (Bpin) precursor. acs.org The reaction conditions typically involve purging the vial with air after drying the [¹⁸F]fluoride, as the presence of oxygen has been found to be beneficial for the reaction. nih.gov
Table 1: Copper-Mediated ¹⁸F-Fluorination of N-Methylindole Boronic Esters
| Precursor | Product | Radiochemical Yield (RCY) |
|---|---|---|
| This compound BEpin ester | 5-[¹⁸F]Fluoro-1-methyl-1H-indole ([¹⁸F]16) | 83% acs.org |
| This compound pinacol ester | 5-[¹⁸F]Fluoro-1-methyl-1H-indole ([¹⁸F]16) | 79% acs.org |
These findings underscore the importance of this compound derivatives as readily available and efficient precursors for the synthesis of ¹⁸F-labeled indole compounds for potential use in PET imaging. acs.orgnih.gov
Ruthenium-Catalyzed C-H Arylation
Ruthenium-catalyzed C-H arylation has become a significant method for the direct formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. These reactions often utilize boronic acids as the arylating agent. Research has demonstrated the Ru-catalyzed C2-H arylation of indoles and pyrroles with a variety of arylboronic acids under oxidative conditions. nih.govscispace.com The reaction shows high functional group tolerance on both the indole and the boronic acid, including halides, which allows for subsequent derivatization. nih.gov
While these studies extensively cover the C-H arylation of the indole nucleus (including N-methylindole) at the C2-position with various boronic acids, specific examples detailing the use of this compound as the arylating agent to functionalize another C-H bond are not prominently featured in the reviewed literature. nih.govscispace.comdiva-portal.org The primary focus has been on the indole acting as the C-H activation component of the reaction. nih.govscispace.comdiva-portal.org
Other Transition Metal-Catalyzed Reactions (e.g., Nickel, Rhodium, Gold)
The versatility of this compound extends to reactions catalyzed by other transition metals, although specific examples are not always available.
Nickel-catalyzed hydroarylation reactions are an effective method for the formation of C-C bonds. rsc.org While there are reports on the nickel-catalyzed hydroarylation of dienes with indoles, the reactivity of N-methylindole itself has shown conflicting results in different systems, and there is no specific mention of this compound being used in this context. nih.gov
Boronic Acid-Catalyzed Deoxygenative Coupling of Alcohols
This area of research focuses on the use of a boronic acid, specifically ferrocenium (B1229745) boronic acid, as a catalyst rather than as a substrate. acs.orgnih.gov These reactions involve the deoxygenative coupling of alcohols with various nucleophiles. acs.orgnih.gov As the focus of this article is solely on the chemical compound “this compound” as a reactant or substrate, this catalytic system falls outside the specified scope.
Ferrocenium boronic acid hexafluoroantimonate has been identified as an effective catalyst for the direct deoxygenative coupling of π-activated alcohols with a range of nucleophiles, including potassium trifluoroborates and organosilanes. acs.orgnih.gov This catalytic activity is not a reaction of this compound and is therefore not elaborated upon here.
Coupling with Potassium Trifluoroborate and Organosilane Nucleophiles
While direct catalytic coupling of this compound with potassium trifluoroborate and organosilane nucleophiles is not extensively documented in dedicated studies, the principles of such transformations are well-established for arylboronic acids. These reactions represent powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Potassium trifluoroborates are stable, crystalline solids that serve as robust sources of nucleophiles in cross-coupling reactions. Their enhanced stability compared to boronic acids allows for a wider range of reaction conditions and functional group tolerance. The coupling of an arylboronic acid, such as this compound, would typically proceed via a palladium-catalyzed process, like the Suzuki-Miyaura coupling, where the trifluoroborate salt acts as the coupling partner.
Organosilanes have also emerged as effective nucleophiles in cross-coupling reactions. A notable example is the ferrocenium boronic acid-catalyzed deoxygenative coupling of π-activated alcohols with various organosilane nucleophiles, including allylic, vinylic, and propargylic trimethylsilanes. nih.gov This methodology, proceeding under mild conditions, demonstrates high yields and, in the case of organosilanes, superior E/Z selectivity compared to potassium trifluoroborate nucleophiles. nih.gov Although this specific catalytic system has not been reported with this compound as the catalyst, the general reactivity suggests potential applicability.
A general strategy for the deoxygenative coupling of π-activated alcohols with organosilane nucleophiles catalyzed by a boronic acid has been developed. The reaction proceeds with high chemoselectivity and can be controlled by the structure of the silane (B1218182) nucleophile. nih.gov
Table 1: Comparison of Nucleophiles in Ferrocenium Boronic Acid Catalyzed Deoxygenative Allylation nih.gov
| Entry | Nucleophile | Yield (%) |
| 1 | Allyl boronic acid | 0 |
| 2 | Allyl potassium trifluoroborate | 55 |
| 3 | Allyltrimethylsilane (ATMS) | 93 |
| Reaction Conditions: Benzhydrol alcohol (1a), nucleophile (2), and ferrocenium boronic acid hexafluoroantimonate (BAC-1) in hexafluoroisopropanol (HFIP) at 70 °C. |
Allylboration and Stereoselective Synthesis
This compound and its derivatives are implicated in powerful stereoselective transformations, including allylboration reactions, which are fundamental for constructing chiral molecules with multiple stereocenters.
The direct allylboration of imines and indoles using allylboronic acids is a well-established method for the synthesis of homoallylic amines. d-nb.infomdpi.comresearchgate.netdiva-portal.org These reactions can proceed with high anti-stereoselectivity for both E and Z imines. d-nb.inforesearchgate.netdiva-portal.org A key aspect of this transformation is the in situ formation of allylboroxines from the dehydration of allylboronic acids. These boroxines act as potent Lewis acids, promoting the E/Z isomerization of aldimines and activating the imine for nucleophilic attack. d-nb.infomdpi.comresearchgate.netdiva-portal.org
While specific examples detailing the use of this compound as the indole substrate are not prevalent, the reaction of other methyl indole derivatives has been reported. For instance, a methyl indole derivative was shown to react with an allylboronic acid at elevated temperatures to create a product with adjacent quaternary and tertiary stereocenters. d-nb.info The general reactivity of indoles in these transformations suggests that this compound would be a viable substrate. The reaction of indoles with allylboronic acids can proceed without any additives, affording a single, highly stereoselective product. mdpi.com
Table 2: Reaction of Indoles with Allylboronic Acids d-nb.info
| Entry | Indole | Allylboronic Acid | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | 3-Methylindole (B30407) (4a) | Cinnamylboronic acid (2a) | 2 | rt | 3p | 85 |
| 2 | 3-Methylindole (4a) | Crotylboronic acid (2b) | 2 | rt | - | 82 |
| 3 | 5-Bromo-3-methylindole (4b) | Cinnamylboronic acid (2a) | 2 | rt | - | 88 |
| 4 | 5-Bromo-3-methylindole (4b) | Crotylboronic acid (2b) | 2 | rt | - | 84 |
| 5 | 3-Methylindole (4a) | Geranylboronic acid (2c) | 24 | rt | 3q | 75 |
| 6 | N-Methylindole (4c) | Cinnamylboronic acid (2a) | 24 | 60 | 3r | 65 |
| Reactions were carried out with the indole (0.1 mmol) and allylboronic acid (0.15 mmol) in DCM (0.4 mL). |
The asymmetric homologation of boronic acids represents a powerful tool for the synthesis of chiral organoboron compounds. While this reaction is most commonly applied to alkenylboronic acids, d-nb.info methods for the homologation of arylboronic acids have also been developed. chemrxiv.orgst-andrews.ac.ukresearchgate.net For instance, arylboronic acids can undergo a palladium-catalyzed homologation using halomethylboronic acid pinacol esters (BPin) as carbenoid equivalents to produce benzyl (B1604629) BPin products. st-andrews.ac.ukresearchgate.net This transformation avoids the need for stoichiometric organometallic reagents. st-andrews.ac.ukresearchgate.net
This methodology could theoretically be applied to this compound, which is an arylboronic acid. The resulting homologated product would be an N-methyl-5-(borylmethyl)indole derivative, a valuable intermediate for further synthetic transformations.
Another approach involves the homologation of boronic acids with TMS-diazomethane, which, after protection with pinacol, yields racemic benzyl and allyl α-TMS Bpin compounds. chemrxiv.org These can then participate in subsequent cross-coupling reactions. chemrxiv.org
A significant application of catalytic transformations involving indole derivatives is the stereodivergent synthesis of complex molecules bearing multiple contiguous stereocenters. mdpi.comacs.org The catalytic asymmetric allylboration of cyclic imines, such as the tautomeric form of indoles, with γ,γ-disubstituted allylboronic acids provides access to products with adjacent stereocenters in high yield and stereoselectivity. mdpi.comacs.org
A key feature of this methodology is its stereodivergent nature. By carefully selecting the E/Z geometry of the allylboronate and the enantiomer of the BINOL-based catalyst, it is possible to access all possible stereoisomers of the product. mdpi.comacs.org In the case of 3-methylindole, this reaction has been shown to produce products with three adjacent stereocenters in a single step with high stereocontrol. mdpi.com This powerful strategy highlights the potential for this compound to be utilized in the synthesis of structurally diverse and stereochemically complex indole-containing compounds.
Table 3: Stereodivergent Asymmetric Prenylation of 3-Methylindole mdpi.com
| Entry | Allylboronic Acid | Catalyst | Product | dr | ee (%) | Yield (%) |
| 1 | (E)-Geranylboronic acid (1a) | (R)-3,3'-I2-BINOL (3a) | 6a | >99:1 | 98 | 72 |
| 2 | (Z)-Nerylboronic acid (1b) | (R)-3,3'-I2-BINOL (3a) | 6b | >99:1 | 98 | 75 |
| 3 | (E)-Geranylboronic acid (1a) | (S)-3,3'-I2-BINOL (3g) | 6c | >99:1 | 98 | 74 |
| 4 | (Z)-Nerylboronic acid (1b) | (S)-3,3'-I2-BINOL (3g) | 6d | >99:1 | 98 | 78 |
| Reaction conditions: 3-methylindole (5a, 0.1 mmol), allylboronic acid (0.15 mmol), catalyst (30 mol%), MeOH (0.2 mmol) in toluene (B28343) at 40 °C for 48 h. |
Advanced Applications of N Methylindole 5 Boronic Acid in Research
Drug Discovery and Medicinal Chemistry
The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds and approved drugs. chemenu.comnih.gov Consequently, N-methylindole-5-boronic acid, as a functionalized indole derivative, plays a crucial role in the synthesis and development of new pharmaceutical agents.
Development of Targeted Therapies
This compound serves as a key precursor in the synthesis of molecules designed for targeted cancer therapies. The functionalization of the indole ring allows for the creation of compounds that can selectively interact with biological targets implicated in cancer progression. nih.govmdpi.com For instance, substituted indoles derived from indolylboronic acids have been investigated as selective inhibitors of tumor-associated carbonic anhydrases and spleen tyrosine kinase. mdpi.com The development of such targeted agents aims to enhance therapeutic efficacy while minimizing off-target effects, a critical focus in modern oncology research. nih.gov
The Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry, frequently employs boronic acids like this compound to create carbon-carbon bonds. mdpi.com This reaction is instrumental in synthesizing complex molecules with potential therapeutic applications. A notable example is the synthesis of 6-aryl indoles from the Suzuki coupling of an indole precursor with various aryl boronic acids, which have shown antiproliferative properties against breast cancer cell lines. nih.gov
| Therapeutic Target | Compound Type | Research Focus |
| Tumor-associated carbonic anhydrases | Substituted indoles | Selective inhibition for cancer therapy mdpi.com |
| Spleen tyrosine kinase (Syk) | Carboxamide spleen tyrosine kinase inhibitors | Targeted inhibition for cancer treatment mdpi.com |
| Tubulin polymerization | 6-aryl indoles | Antiproliferative activity in breast cancer cells nih.gov |
| Histone Deacetylase (HDAC) and BRD4 | Indole-based hydroxamic acid derivatives | Moderate antiproliferation in leukemia cell lines nih.gov |
Synthesis of Pharmaceutical Intermediates
This compound is a crucial building block for the synthesis of more complex pharmaceutical intermediates. chemenu.comchemimpex.com Its utility stems from the boronic acid group, which can be readily transformed into other functional groups or used in coupling reactions to build molecular complexity. chemenu.com This versatility makes it an essential starting material for constructing a diverse range of organic and biological compounds. cymitquimica.com
The indole structure itself is a vital component of many active pharmaceutical ingredients (APIs). chemenu.com Therefore, this compound and its derivatives are valuable intermediates in the manufacturing of numerous drugs, including vasodilators, antihistamines, and antipyretic analgesics. chemenu.com
Inhibition of Specific Biological Pathways
The indole scaffold is a key feature in molecules designed to inhibit specific biological pathways involved in disease. mdpi.com By modifying the indole ring system using this compound as a starting material, researchers can develop potent and selective inhibitors. For example, indole derivatives have been synthesized and evaluated as inhibitors of the hepatitis C virus and as Nav1.7 inhibitors for pain management. mdpi.com
Furthermore, boronic acids themselves can interact with the active sites of enzymes. nih.gov The boron atom can form covalent bonds with nucleophilic amino acid residues like serine, which is often found in the active sites of enzymes. This interaction can lead to the irreversible inhibition of enzyme activity, providing a mechanism for therapeutic intervention. nih.gov
| Biological Pathway/Target | Class of Inhibitor | Therapeutic Area |
| Hepatitis C Virus | Selective inhibitors | Antiviral mdpi.com |
| Nav1.7 Sodium Channel | Nav1.7 inhibitors | Pain Management mdpi.com |
| TNFα | TNFα inhibitors | Anti-inflammatory mdpi.com |
| Enzyme Active Sites (e.g., Serine Proteases) | Boronic acid-containing molecules | Various, including cancer and inflammation nih.gov |
Prodrug and Drug Delivery Systems
The development of prodrugs is a strategy used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism. openmedicinalchemistryjournal.com this compound can be incorporated into prodrug designs to enhance targeted drug delivery. chemimpex.com The boronic acid moiety allows for selective binding to diols, which are present on the surface of many biological molecules. chemimpex.comnih.gov This property can be exploited to create bioconjugates that deliver a drug to a specific site of action. chemimpex.com
Lipid-based drug delivery systems combined with prodrugs can improve pharmacokinetics and facilitate targeting. nih.gov While not directly mentioning this compound, the principles of using functional groups to create lipid-soluble prodrugs for enhanced delivery are relevant to how this compound could be utilized. nih.govnih.gov The boronic acid functionality can be used to attach the drug to a lipid carrier, potentially increasing its absorption and directing it to specific tissues. nih.gov
Chemical Biology
In the realm of chemical biology, this compound and other boronic acid derivatives serve as powerful tools for studying and manipulating biological systems at the molecular level.
Probing Protein Interactions and Enzyme Activities
Boronic acids are valuable for probing protein-protein interactions and enzyme activities due to their ability to form reversible covalent bonds with diols, which are found in many biological molecules like saccharides and some amino acid side chains. nih.gov This interaction mimics natural biological recognition processes, such as those between proteins and their substrates. nih.gov
The boronic acid group can interact with amino acid residues that can donate a pair of electrons, such as serine, histidine, and lysine. nih.gov This property allows boronic acid-containing molecules to bind with high affinity to the active sites of enzymes, which are often hydrophobic pockets containing such residues. nih.gov This binding can be used to inhibit enzyme activity, providing a way to study the role of specific enzymes in biological pathways. nih.gov The development of small chemical receptors based on boronic acids has become a popular strategy for creating tools to investigate these fundamental biological processes. nih.gov
| Biological Interaction | Role of Boronic Acid | Application in Chemical Biology |
| Protein-Substrate Binding | Mimics natural recognition of diol-containing substrates | Probing protein function and interactions nih.gov |
| Enzyme Inhibition | Forms covalent bonds with active site residues (e.g., serine) | Studying enzyme mechanisms and biological pathways nih.gov |
| Saccharide Recognition | Binds to diol motifs on carbohydrates | Developing sensors and probes for glycosylation nih.gov |
Visualizing Cellular Processes via Fluorescent Probes
The development of fluorescent probes for imaging bioactive species within living cells is crucial for understanding complex physiological and pathological processes. nih.gov Boronic acids, in general, have been extensively used to design these probes due to their specific reactivity. nih.govfrontiersin.org A prominent strategy involves the H2O2-triggered conversion of a boronic acid or ester into a fluorescent phenol. chemrxiv.org This reaction is highly specific and biocompatible, making it suitable for cellular imaging. chemrxiv.org
Probes based on boronate oxidation are among the most explored sensors for detecting hydrogen peroxide (H2O2) in cellular environments. chemrxiv.org The general mechanism involves a non-fluorescent boronate-containing molecule that, upon reaction with H2O2, undergoes oxidative conversion to release a highly fluorescent compound, effectively "turning on" the fluorescence. nih.govchemrxiv.org this compound can be incorporated into such probe designs. For instance, it was considered for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules intended for applications in pretargeted live-cell imaging. ualberta.ca
The design of these probes can be sophisticated, sometimes requiring the oxidation of two boronate groups for a signal to be produced, although monoboronate probes that react stoichiometrically (1:1) with an oxidant are more common. frontiersin.org To ensure the probe reaches a specific part of the cell, such as the mitochondria or nucleus, an organelle-targeting group is often covalently attached to the probe's structure. nih.govfrontiersin.org While many boronate probes have been developed, the challenge remains to improve reaction kinetics, as many require significant incubation times to detect the low physiological concentrations of species like H2O2. chemrxiv.org
Materials Science and Functional Materials
The unique properties of this compound make it a valuable component in the creation of advanced materials with tailored functions.
Boronic acids are highly effective as recognition elements in synthetic sensors due to their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars. nih.govnih.gov This interaction is the basis for a wide array of sensors for biologically important molecules. nih.gov
This compound can be incorporated into complex sensor assemblies. For example, research has shown that a water-soluble arene ruthenium metalla-rectangle functionalized with boronic acid groups can act as a host for fluorescent dyes. mdpi.com This system can detect various analytes, including saccharides and phosphorylated molecules, in water. mdpi.com The binding of the analyte to the boronic acid groups modulates the fluorescence of the hosted dye, allowing for sensitive detection. mdpi.com In one such system, the sensor could differentiate between D-fructose and D-glucose at micromolar concentrations, demonstrating the potential for creating highly selective and tunable sensing arrays for biomolecules. mdpi.com
Organoboron acids, including indolylboronic acids, are recognized for their catalytic activity in a variety of organic transformations. mdpi.comnih.gov They function as stable, organic-soluble Lewis acids. nih.gov this compound is a valuable reagent in transition-metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. mdpi.comsigmaaldrich.com
In particular, it is used in palladium- and rhodium-catalyzed reactions. mdpi.com For instance, 1-methyl-5-indolylboronic acid has been shown to react smoothly in a rhodium-catalyzed cross-coupling with an arylcarbamate to produce a 5-substituted indole in high yield. mdpi.com This demonstrates its utility in forming carbon-carbon bonds efficiently. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis, frequently employs boronic acids like this compound to create complex molecular architectures. sigmaaldrich.comrsc.org
| Catalytic Reaction | Catalyst System | Application | Reference |
| Liebeskind-Srogl Cross-Coupling | Pd2(dba)3 / trifurylphosphine / CuTC | Synthesis of substituted BODIPYs | mdpi.com |
| Rhodium-Catalyzed Arylation | Rhodium catalyst | Synthesis of 5-substituted indoles | mdpi.com |
| Suzuki-Miyaura Coupling | Palladium catalyst | Synthesis of biindoles for polymers | rsc.org |
This table is interactive. Click on the headers to sort.
This compound and its derivatives are key monomers in the synthesis of novel functionalized polymers. The development of new polymerization strategies is essential for creating polymers with diverse structures and properties. rsc.org
One such strategy involves the metal-free, B(C6F5)3-catalyzed step-growth polymerization of indoles and hydrosilanes. rsc.org In a related approach, indolylboronic acids are used to prepare specific monomers for polymerization. For example, biindole monomers have been prepared by carrying out Suzuki-Miyaura coupling reactions between a bromo-substituted N-methylindole and an indolylboronic acid. rsc.org These monomers can then be used to synthesize poly(silyl indole)s, a class of polymers that exhibit strong blue-violet fluorescence in both solution and solid states, making them promising for applications in organic optoelectronic materials. rsc.org
Analytical Chemistry
In analytical chemistry, the specific and reversible binding properties of the boronic acid group are exploited for the detection and quantification of various biomolecules. nih.gov
The ability of boronic acids to form stable cyclic esters with cis-diol-containing molecules is the foundation for their use in detecting sugars and other important biomolecules. nih.govmdpi.com This interaction can be transduced into a measurable signal, often fluorescent or electrochemical. nih.govnih.gov
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms in Cross-Coupling
The involvement of N-Methylindole-5-boronic acid in cross-coupling reactions has been a focal point for mechanistic elucidation, shedding light on fundamental steps such as oxidative addition and the influence of various reaction parameters.
Mechanistic studies have revealed the occurrence of stereoinvertive oxidative addition in palladium-catalyzed cross-coupling reactions. In the context of homoallylic tosylates, a proposed mechanism involves the coordination of the substrate to a Pd(0) complex, followed by a stereoinvertive SN2-type oxidative addition to form a Pd-alkyl intermediate. nih.gov This process, where the configuration of the reacting carbon center is inverted, is a key feature in understanding the stereochemical outcome of certain cross-coupling reactions. While not directly involving this compound as the electrophile, these studies on related boronic acids and esters, such as this compound pinacol (B44631) ester, highlight a fundamental mechanistic pathway relevant to the broader class of organoboron reagents. nih.gov
The nature of the ligand coordinated to the metal center plays a pivotal role in the efficiency and selectivity of cross-coupling reactions. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands, for instance, can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. dur.ac.uk For example, bulky and electron-donating phosphine ligands can accelerate the reaction by promoting the formation of coordinatively unsaturated palladium species, which are highly reactive in the oxidative addition step. dur.ac.uk
In the context of Suzuki-Miyaura cross-coupling reactions, the presence of nitrogen-containing heterocycles, such as indoles, can sometimes lead to catalyst deactivation through the formation of stable complexes with the palladium center. researchgate.net The selection of appropriate ligands is therefore critical to mitigate these inhibitory effects and ensure a smooth catalytic cycle. The use of Buchwald-type ligands with palladium systems has been shown to be effective for Suzuki-Miyaura reactions involving certain substrates at milder conditions compared to nickel-based catalysts. nih.gov
The following table summarizes the effect of different ligands on the yield of cross-coupling reactions.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| PPh3 | Pd(OAc)2 | N-methylindole and Aryl Iodide | High | acs.org |
| Buchwald-type ligands | Palladium | Aryl sulfamates and Boronic acids | Higher than Nickel catalysts | nih.gov |
| NHC ligands | Nickel | Aryl carbamates/sulfamates and Amines | Effective for Buchwald-Hartwig | nih.gov |
| DPEPhos | Pd(OAc)2 | 1-(Aryl)methoxy-1H-benzotriazoles and Boronic acids | >65 | nih.gov |
| Xantphos | Pd(TFA)2 | 2-alkynylanilides and Methylboronic acid | 84 (with K3PO4) | rsc.org |
Kinetic studies are instrumental in identifying the rate-determining step of a catalytic cycle, providing valuable information for reaction optimization. In a palladium-catalyzed nucleomethylation of alkynes to form 3-methylindoles, experimental results indicated that the reaction order for both the 2-alkynylanilide and methylboronic acid is zero. rsc.orgsemanticscholar.org This suggests that the rate-determining step occurs after the transmetalation of the boronic acid and the aminopalladation of the alkyne. rsc.orgsemanticscholar.org Further investigation pointed towards reductive elimination as the likely rate-limiting step. rsc.orgsemanticscholar.org
In other cross-coupling reactions, the rate-determining step can vary depending on the specific substrates and conditions. For some Suzuki-Miyaura reactions, oxidative addition of the aryl halide to the Pd(0) catalyst has been identified as the rate-limiting step. dur.ac.uk Conversely, in other cases, transmetalation is the slowest step in the cycle. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. nih.gov It allows for the calculation of energies, geometries, and other properties of molecules, transition states, and intermediates, providing a theoretical framework to complement experimental findings. nih.govresearchgate.net
DFT calculations have been successfully employed to predict the structures and energies of intermediates and transition states in reactions involving indole (B1671886) derivatives. For instance, in the C-H borylation of N-methylindole, DFT studies have elucidated a plausible reaction mechanism, identifying key intermediates and the transition state for the C-B bond formation. ed.ac.uk The calculations revealed an arenium intermediate and an early transition state geometry. ed.ac.uk
In a different study on the reaction of boronate complexes, DFT calculations were used to explore competing reaction pathways. bris.ac.uk The calculations helped to identify the transition states for both the desired electrophilic addition at the aromatic ring and an alternative pathway involving electrophilic attack at the sp3 C–B bond. bris.ac.uk These theoretical predictions were consistent with the experimentally observed outcomes. bris.ac.uk
The table below presents computed free energies for the C-H borylation of N-methylindole.
| Species | Description | Computed Free Energy (kcal/mol) | Reference |
| D | Intermediate after DMT ligand substitution by CatBH | +9.4 | ed.ac.uk |
| TS(D-E1) | Transition state for B-C bond formation | +15.6 | ed.ac.uk |
| E1 | Arenium intermediate | +14.9 | ed.ac.uk |
| Overall Barrier | Free energy span for N-methylindole borylation | 22.4 | ed.ac.uk |
DFT calculations are particularly valuable for understanding and rationalizing the stereochemical outcomes of asymmetric reactions. By modeling the transition states leading to different stereoisomers, it is possible to predict which pathway is energetically more favorable and thus which enantiomer or diastereomer will be the major product.
In the context of asymmetric catalysis involving indole derivatives, DFT calculations have been used to rationalize the observed enantioselectivity. nih.gov For instance, in a Michael addition of N-methylindole to cinnamaldehyde (B126680) catalyzed by a chiral phosphoric acid, DFT calculations on the catalyst-substrate complexes helped to construct a mechanistic model that connects the interactions in the transition state to the final stereochemical outcome. nih.gov Similarly, in the asymmetric allylboration of indoles, DFT studies supported the proposed Zimmerman-Traxler transition state model to explain the high stereoselectivity observed. conicet.gov.ar
Explaining Observed Reactivity and Selectivity
Computational and mechanistic studies have been instrumental in elucidating the factors that govern the reactivity and regioselectivity of reactions involving N-methylindole derivatives and boronic acids. Density Functional Theory (DFT) calculations, in particular, have provided significant insights into reaction pathways and transition states.
In the context of transition metal-free C-H borylation of N-methylindole, computational screenings have been performed to identify suitable organoboronates that can act as reactive organometallic reagents. researchgate.net These studies calculate the activation barriers (ΔGǂ) and reaction energies (ΔG) for the heterolysis of the C-B bond in various organoboronates in the presence of a base like potassium tert-butoxide (KOtBu), which leads to the formation of a carbanion species. researchgate.net This carbanion then acts as the active borylating agent. The calculated Gibbs free reaction energies and barriers for the C-H borylation of N-methylindole with a benzylic boronate/KOtBu system reveal the energetic landscape of the reaction, supporting a deprotonative metalation pathway. researchgate.net
The selectivity of borylation on the indole nucleus is a key aspect explored through these studies. For instance, in ruthenium-catalyzed C2–H arylation of indoles using boronic acids, mechanistic investigations suggest that the reaction proceeds via an electrophilic attack by the ruthenium center on the electron-rich indole ring. nih.gov This pathway is favored over alternatives involving ruthenacycle intermediates that lose their para-cymene ligand under the catalytic conditions. nih.gov
The choice of catalyst or reaction conditions can dramatically influence the site of functionalization. For example, iridium-catalyzed borylation of N-methylindole has been shown to predominantly occur at the C2 position. rsc.org In contrast, a Lewis-acid-catalyzed direct borylation reaction selectively targets the C3 position. rsc.org This highlights the tunability of the reaction's selectivity based on the electronic nature of the catalyst and its interaction with the indole substrate.
Kinetic studies on the coupling of N-methylindole with reference electrophiles have also been conducted to quantify its nucleophilicity. acs.org By determining the second-order rate constants and correlating them with electrophilicity parameters, a nucleophilicity parameter (N) can be assigned to N-methylindole, providing a quantitative measure of its reactivity. acs.org
The following table summarizes computational data for the C-H borylation of N-methylindole with a benzylic boronate, illustrating the calculated energy barriers for the process. researchgate.net
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Initial State | 1c + KOtBu | 0.0 |
| Intermediate 1 | Int1 | (Not specified in source) |
| Transition State | TS2-3 | Barrier labeled with an asterisk* |
| Final Product | Borylated N-methylindole + byproduct | (Not specified in source) |
| Data derived from computational pathways for C−H borylation of N-methylindole with benzylic boronate 1c/KOtBu combination. The Gibbs free reaction energies are relative to the initial state, and barriers are relative to Intermediate 1. researchgate.net |
Spectroscopic Investigations of Reaction Pathways (e.g., NMR Studies)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating reaction pathways, identifying intermediates, and confirming proposed mechanisms in reactions involving this compound and related compounds.
In studies of the C-H borylation of N-methylindole, both ¹H and ¹¹B NMR spectroscopy have been employed to monitor the reaction progress and identify key species in solution. researchgate.net For instance, in the reaction of an organoboronate with N-methylindole in the presence of KOtBu, ¹¹B NMR can detect the formation of a borate (B1201080) complex, which is a key intermediate in the proposed deprotonation-metalation pathway. researchgate.net The chemical shifts in the ¹¹B NMR spectrum provide characteristic signatures for different boron species in the reaction mixture. researchgate.net
¹H NMR is also crucial for tracking the conversion of starting materials to products. In the Ru-catalyzed C2–H arylation of indoles, the reaction yield can be determined by ¹H NMR spectroscopic analysis using an internal standard like 1,3,5-trimethoxybenzene. nih.gov This allows for quantitative assessment of the reaction's efficiency under various conditions.
Furthermore, NMR studies can help to elucidate the stereochemistry of reaction products. For example, in the allylboration of imines, which shares mechanistic features with reactions of other carbonyl-like compounds, ¹H NMR is used to determine the geometry of the products. diva-portal.org The detection of a nuclear Overhauser effect (dNOE) between specific protons can confirm the relative stereochemistry, such as the Z-geometry of an imine intermediate. diva-portal.org
In more complex multi-component reactions, NMR spectroscopy helps to rule out potential intermediates. For example, in a proposed synthesis of 2,3-diaryl substituted indoles, ¹¹B NMR experiments were conducted to demonstrate the formation of a boron-ate complex during the reaction, supporting the hypothesized mechanistic pathway. nih.gov
The table below provides an example of how NMR data is utilized in mechanistic studies.
| Nucleus | Observation | Mechanistic Implication | Reference |
| ¹¹B | Detection of a borate complex. | Supports a deprotonation-metalation process and the involvement of a key intermediate. | researchgate.net |
| ¹H | Quantitative analysis of product formation vs. an internal standard. | Allows for the determination of reaction yield and efficiency. | nih.gov |
| ¹H | Detection of nuclear Overhauser effect (dNOE). | Confirms the stereochemical geometry (e.g., E/Z) of intermediates or products. | diva-portal.org |
Future Directions and Emerging Research Areas
The utility of N-Methylindole-5-boronic acid and its derivatives continues to expand, driven by innovative research focused on enhancing catalytic efficiency, broadening synthetic applications, and embracing sustainable technologies. The following sections explore the key emerging areas that are shaping the future of this versatile compound.
Q & A
How is N-Methylindole-5-boronic acid synthesized and characterized in palladium-catalyzed cross-coupling reactions?
Level : Basic
Methodological Answer :
this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in allylic cross-coupling, the pinacol ester derivative of this compound reacts with primary or secondary homoallylic electrophiles under optimized conditions (e.g., Pd catalysts, ligand systems like XPhos or SPhos). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols should detail catalyst loading, solvent systems, and reaction times to ensure reproducibility .
What analytical techniques are critical for confirming the identity and purity of this compound?
Level : Basic
Methodological Answer :
Key techniques include:
- NMR Spectroscopy : To confirm the boronic acid moiety and indole substitution pattern (e.g., ¹H/¹³C NMR and ¹¹B NMR if available).
- HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.
- Elemental Analysis : To verify stoichiometry.
For new compounds, additional methods like X-ray crystallography or infrared (IR) spectroscopy may be required. Known compounds should reference prior literature with identical spectral data .
How can researchers address low yields in cross-coupling reactions involving this compound?
Level : Advanced
Methodological Answer :
Low yields may stem from competing β-hydride elimination, catalyst poisoning, or steric hindrance. Strategies include:
- Optimizing Catalyst Systems : Testing Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., bulky phosphines for sterically demanding substrates).
- Varying Reaction Conditions : Adjusting temperature, solvent polarity (e.g., THF vs. DMF), and boronate equivalents.
- Using Pinacol Esters : These derivatives often improve stability and reactivity, as seen in reactions yielding ≥11:1 branched/linear product ratios .
What role does the boronic acid group play in molecular recognition and sensing applications?
Level : Advanced
Methodological Answer :
The boronic acid group binds diols (e.g., saccharides) via reversible boronate ester formation and interacts with anions. This property enables applications in:
- Biomolecule Detection : For example, boronic acid-mediated PCR assays exploit glucose moiety interactions to detect 5-hydroxymethylcytosine (5hmC) in DNA .
- Sensor Design : Boronic acid-based chemosensors use fluorescence quenching or enhancement upon analyte binding. Selectivity can be tuned by modifying the indole scaffold’s electronic properties .
How can researchers design experiments to detect biomolecules using this compound?
Level : Advanced
Methodological Answer :
A stepwise approach includes:
Target Identification : Select analytes with diol/anion motifs (e.g., glucose, RNA).
Sensor Functionalization : Conjugate the boronic acid to fluorophores or electrochemical tags.
Validation : Use competitive binding assays (e.g., with alizarin red S) or NMR titration to quantify binding constants.
Application Testing : For PCR-based detection, optimize boronic acid concentration to inhibit Taq polymerase selectively at glucosylated 5hmC sites .
How can contradictions in reactivity data across studies be resolved?
Level : Advanced
Methodological Answer :
Contradictions often arise from differences in reaction conditions or substrate specificity. To resolve them:
- Systematic Replication : Reproduce experiments using identical catalyst systems and purity standards.
- Computational Modeling : Density functional theory (DFT) can predict reaction pathways and identify steric/electronic bottlenecks.
- Meta-Analysis : Compare datasets from multiple studies (e.g., yields with varying Pd loadings) to isolate variables .
What strategies ensure reproducibility in synthesizing this compound derivatives?
Level : Basic
Methodological Answer :
- Detailed Protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere procedures.
- Batch Consistency : Use standardized starting materials (e.g., CAS-registered reagents).
- Supplementary Data : Provide NMR spectra, HPLC chromatograms, and melting points in supporting information .
How can computational tools aid in predicting the reactivity of this compound?
Level : Advanced
Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions.
- Molecular Dynamics : Simulate boronic acid-diol interactions to design sensors with enhanced affinity.
- Cheminformatics : Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
